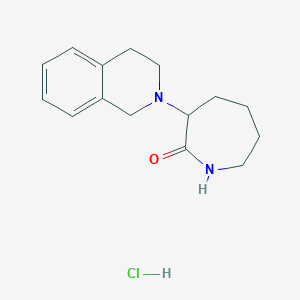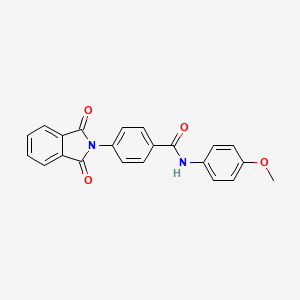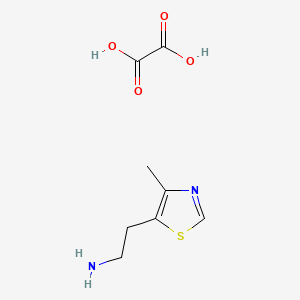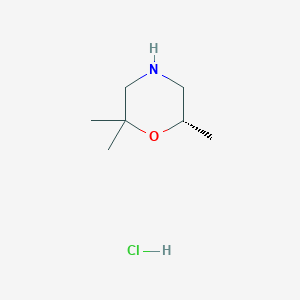
3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride, also known as AZD-4901, is a novel compound that has gained attention in the field of scientific research for its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Cancer Therapy
Tetrahydroisoquinolines have been identified as 'privileged scaffolds' in drug discovery, particularly in anticancer research. The FDA-approved drug trabectedin, for instance, is a milestone in anticancer drug discovery, highlighting the significance of THIQ derivatives in this field. This class of compounds has been studied for their role as anticancer antibiotics, with various THIQ derivatives synthesized for therapeutic activities against cancer. These findings suggest a promising avenue for the development of novel cancer therapies utilizing THIQ derivatives (Singh & Shah, 2017).
Antimalarial Applications
The compound and its related class have been implicated in the treatment of malaria through the actions of chloroquine and hydroxychloroquine, which are 4-aminoquinoline compounds. These drugs demonstrate the ability to reduce T-cell and B-cell hyperactivity as well as pro-inflammatory cytokine gene expression. Their application extends beyond malaria to include autoimmune disorders, showcasing the versatility of quinoline derivatives in treating infectious and autoimmune diseases (Taherian et al., 2013).
Central Nervous System Disorders
Research on tetrahydroisoquinoline derivatives has shown notable success in drug discovery for central nervous system (CNS) disorders. These derivatives are being developed as a novel class of drugs with unique mechanisms of action, demonstrating potential for treating various infectious diseases like HIV, tuberculosis, and neurodegenerative disorders. This highlights the compound's relevance in developing treatments for CNS conditions and potentially improving depressive symptoms and neuroprotective strategies (Singh & Shah, 2017).
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)azepan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15-14(7-3-4-9-16-15)17-10-8-12-5-1-2-6-13(12)11-17;/h1-2,5-6,14H,3-4,7-11H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXWNTYYVMNJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCC3=CC=CC=C3C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)


![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2822586.png)

![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2822591.png)



![2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2822595.png)

![8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822600.png)

![4-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2822604.png)